Chartarin Total Synthesis Achieved via 4-Step Naphthalene Route vs. 27-Step Requirement for Chartreusin Glycoside
Chartarin is accessible through a convergent 4-step synthesis of orthogonally functionalized naphthalene building blocks from commercially available indanones, enabling rapid scaffold construction for SAR programs [1]. In contrast, the first total synthesis of the glycosylated congener chartreusin required a 27-step longest linear sequence (LLS), with elsamicins A and B requiring 21-step LLSs [2]. This ~23-step differential in synthetic burden makes chartarin the only member of this class that can be practically deployed as a starting point for medium-throughput analog generation.
| Evidence Dimension | Synthetic step-count efficiency (total synthesis) |
|---|---|
| Target Compound Data | Chartarin: key naphthalene intermediate in 4 steps from indanones; full aglycone synthesis demonstrated (Unzner 2016); convergent retrosynthetic disconnection enables modular analog access [1] |
| Comparator Or Baseline | Chartreusin (glycoside): 27-step LLS first achieved in 2024; Elsamicin A: 21-step LLS [2] |
| Quantified Difference | ~23 fewer synthetic steps for chartarin scaffold vs. chartreusin; chartarin synthesis reported 8 years earlier than chartreusin total synthesis |
| Conditions | Total chemical synthesis; chartarin via thermally induced fragmentation of cyclopropane indanones with regioselective 1,2-chloride shift (Unzner 2016); chartreusin via Hauser annulation and Yu glycosylation (Hong-Zhou 2024) |
Why This Matters
Chartarin's dramatically shorter synthetic route enables rapid SAR exploration and scaffold diversification that is impracticable with glycosylated congeners, making it the preferred starting material for medicinal chemistry programs targeting the chartreusin pharmacophore.
- [1] Unzner TA, Grossmann AS, Magauer T. Rapid Access to Orthogonally Functionalized Naphthalenes: Application to the Total Synthesis of the Anticancer Agent Chartarin. Angew Chem Int Ed Engl. 2016;55(33):9763-9767. PMID: 27355517. View Source
- [2] Hong-Zhou Y, Liang SM, Li JJ, Liu H, Liao JX, Liu DY, Zhang QJ, Cai MZ, Sun JS. Collective total synthesis of chartreusin derivatives and bioactivity investigations. Chem Sci. 2024;16(3):1241-1249. PMID: 39677934. View Source
